molecular formula C14H17FO4 B1326106 Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate CAS No. 951889-85-3

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate

Cat. No. B1326106
M. Wt: 268.28 g/mol
InChI Key: DDWIRQHLNCJYTJ-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

While specific synthesis methods for “Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate” were not found, “5-Fluoro-2-methoxyphenylboronic acid” is known to be involved in various reactions such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and synthesis of 9,10-diarylanthracenes for use as molecular switches .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-methoxyphenylboronic acid” is represented by the SMILES string COc1ccc(F)c(c1)B(O)O .


Physical And Chemical Properties Analysis

“5-Fluoro-2-methoxyphenylboronic acid” is a solid substance with a melting point of 194-196 °C .

Scientific Research Applications

Crystal Structure Analysis

  • Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate is involved in the study of crystal structures. For example, the synthesis and crystal structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, have been studied using single-crystal X-ray diffraction techniques. These studies focus on crystal packing, where hydrogen bonds play a significant role (Yeong et al., 2018).

Neurotransmission Research

  • Compounds structurally related to Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate are used in the study of serotonergic neurotransmission. For instance, [F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide is utilized in PET scans for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Synthesis of Novel Compounds

  • Research involves synthesizing novel compounds using ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate or related structures. For example, the synthesis of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines explores their potential as 5-HT1A receptor antagonists (Yasunaga et al., 1997).

Copolymerization Studies

  • Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate analogues are used in the study of copolymerization. For instance, research on novel copolymers of styrene and various ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including those with methoxy substitutions, has been conducted (Kharas et al., 2016).

Drug Synthesis and Biological Activity

  • Related compounds to Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate are synthesized for potential therapeutic applications. For example, the synthesis of fluorinated retinoic acids and their analogues, including aromatic 4-fluoro analogues, demonstrates their potential in causing regression of chemically induced skin papillomas in mice (Chan et al., 1982).

Safety And Hazards

“5-Fluoro-2-methoxyphenylboronic acid” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed .

Future Directions

As “5-Fluoro-2-methoxyphenylboronic acid” is involved in various chemical reactions, it could potentially be used in the development of new synthetic methods and the synthesis of complex molecules .

properties

IUPAC Name

ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWIRQHLNCJYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242672
Record name Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate

CAS RN

951889-85-3
Record name Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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